3,5-Pyrazoledicarboxylic acid, monopotassium salt

概要

説明

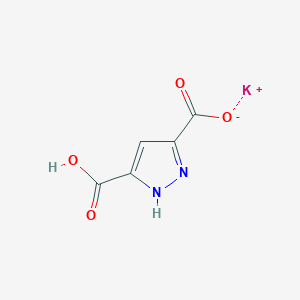

3,5-Pyrazoledicarboxylic acid, monopotassium salt is a chemical compound with the molecular formula C5H3KN2O4 and a molecular weight of 194.193 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3,5-Pyrazoledicarboxylic acid, monopotassium salt can be synthesized from 3,5-dimethylpyrazole. The synthetic route involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium at a temperature of 85-90°C for about 2 hours. The reaction mixture is then filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and drying under vacuum.

化学反応の分析

Types of Reactions

3,5-Pyrazoledicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The carboxylic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or other reduced forms of the compound.

科学的研究の応用

Catalytic Applications

3,5-Pyrazoledicarboxylic acid and its metal complexes have shown promise in catalysis:

- Metal Complexes : Studies have demonstrated that Ru(III) complexes containing 3,5-pyrazoledicarboxylic acid exhibit catalytic activity in various reactions. The ligand acts as a bidentate chelate, coordinating with metals to enhance catalytic performance .

- Heterogeneous Catalysis : The compound has been investigated for its role in heterogeneous catalysis, particularly in reactions requiring Lewis acid functionality. For instance, metal-organic frameworks (MOFs) incorporating this ligand have been utilized for CO adsorption and conversion processes .

Coordination Chemistry

The coordination chemistry of 3,5-pyrazoledicarboxylic acid is noteworthy:

- Complex Formation : The compound forms stable complexes with transition metals such as copper and cobalt. These complexes have been characterized using spectroscopic methods and X-ray crystallography, revealing octahedral coordination geometries .

- Biological Activity : Some metal complexes of 3,5-pyrazoledicarboxylic acid have shown biological activity, suggesting potential applications in medicinal chemistry. For example, cobalt(IV) complexes derived from this ligand have been studied for their antimicrobial properties .

Material Science

In material science, the applications of 3,5-pyrazoledicarboxylic acid are expanding:

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound is used as a ligand in the synthesis of MOFs, which are materials with high surface areas and tunable porosity. These materials are valuable for gas storage and separation technologies .

- Green Chemistry Initiatives : The mechanochemical synthesis of MOFs using 3,5-pyrazoledicarboxylic acid has been explored as a greener alternative to traditional methods that often involve hazardous solvents . This approach aligns with sustainable practices in chemical synthesis.

Case Studies

作用機序

The mechanism of action of 3,5-Pyrazoledicarboxylic acid, monopotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

類似化合物との比較

Similar Compounds

- 3,5-Pyrazoledicarboxylic acid monohydrate

- 2,5-Pyrazinedicarboxylic acid dihydrate

- 2,5-Pyridinedicarboxylic acid

Uniqueness

3,5-Pyrazoledicarboxylic acid, monopotassium salt is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .

生物活性

3,5-Pyrazoledicarboxylic acid, monopotassium salt (also referred to as potassium 3,5-pyrazoledicarboxylate) is a derivative of pyrazole with significant potential in various biological applications. This compound has garnered attention due to its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Basic Information

- Chemical Formula : C₅H₄N₂O₄·K

- Molecular Weight : 174.11 g/mol

- CAS Number : 303180-11-2

- Melting Point : 292°C to 295°C

- Solubility : Very soluble in water

Structural Characteristics

The structure of 3,5-pyrazoledicarboxylic acid features two carboxylic acid groups attached to a pyrazole ring. This configuration allows for various interactions with biological targets, enhancing its therapeutic potential.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, certain synthesized pyrazole compounds have shown remarkable activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . A study highlighted that some derivatives demonstrated better antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

3,5-Pyrazoledicarboxylic acid has also been evaluated for its anti-inflammatory properties. In experimental models, it was found to significantly reduce inflammation markers when tested against carrageenan-induced paw edema in rats. The compound exhibited lower ulcerogenic liability compared to traditional anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. In particular, compounds derived from 3,5-pyrazoledicarboxylic acid have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. A combination therapy involving these pyrazole compounds and doxorubicin resulted in enhanced cytotoxic effects and apoptosis induction in cancer cells . This synergistic effect is particularly notable in the treatment of Claudin-low breast cancer subtypes .

Study on Antimicrobial Activity

A study focused on the synthesis of novel pyrazole-NO hybrid molecules demonstrated that these compounds not only released nitric oxide but also exhibited substantial antibacterial activity against multiple strains of bacteria. The findings indicated that structural modifications could enhance both antibacterial and anti-inflammatory activities .

Evaluation of Anticancer Properties

In another research effort, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit key cancer-related targets such as BRAF(V600E) and EGFR. The results showed that specific modifications in the pyrazole structure could lead to improved inhibitory effects on these targets, suggesting a pathway for developing new anticancer agents .

Summary of Biological Activities

| Activity Type | Test Organisms/Models | Observations |

|---|---|---|

| Antibacterial | E. coli, P. aeruginosa, etc. | Significant inhibition compared to ciprofloxacin |

| Anti-inflammatory | Carrageenan-induced edema model | Reduced inflammation with lower ulcerogenic potential |

| Anticancer | MCF-7, MDA-MB-231 cell lines | Enhanced cytotoxicity when combined with doxorubicin |

Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Pyrazole with carboxylic groups | Antibacterial & anticancer | Effective against specific cancer types |

| Pyrazole-NO hybrids | Antibacterial & anti-inflammatory | Enhanced nitric oxide release |

特性

IUPAC Name |

potassium;5-carboxy-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICUAIVMYKBTQX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)[O-])C(=O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3KN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。